Home > Products > Screening Compounds P57110 > 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide -

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

Catalog Number: EVT-8024978
CAS Number:
Molecular Formula: C8H8Cl2N4
Molecular Weight: 231.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide is a chemical compound that has garnered attention in various fields of research due to its unique structural features and potential applications. This compound is characterized by the presence of a hydrazinecarboximidamide functional group, which is linked to a dichlorobenzylidene moiety, contributing to its distinctive reactivity and biological activity. The systematic naming reflects its complex structure, which plays a crucial role in its chemical behavior and interactions.

Source

The compound can be synthesized through various organic chemistry techniques, often involving the reaction of hydrazine derivatives with aldehydes or ketones. The specific source of 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide may vary based on the synthetic route employed, but it is typically derived from readily available starting materials in laboratory settings.

Classification

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide is classified as an organic compound, specifically within the categories of hydrazones and carboximidamides. Its structure features a hydrazone linkage, which is significant in determining its reactivity and potential biological activities.

Synthesis Analysis

Methods

The synthesis of 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide generally involves the following steps:

  1. Formation of Hydrazone: The initial step typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and hydrazine hydrate. This reaction forms an intermediate hydrazone.
  2. Carboximidamide Formation: The next step involves the conversion of the hydrazone intermediate into the carboximidamide structure. This can be achieved through reaction with an appropriate carboxylic acid derivative or by employing methods such as amidation or imidation reactions.

Technical Details

  • Reagents Used: Common reagents include hydrazine hydrate, 2,4-dichlorobenzaldehyde, and various acid chlorides or anhydrides for the formation of the carboximidamide group.
  • Reaction Conditions: The reactions are typically conducted under controlled temperatures and may require solvents such as ethanol or methanol to facilitate solubility and reactivity.
Molecular Structure Analysis

Structure

The molecular structure of 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide can be represented as follows:

  • Molecular Formula: C10_{10}H10_{10}Cl2_{2}N4_{4}
  • Molecular Weight: Approximately 261.12 g/mol

The compound features a central hydrazine linkage with two chlorine substituents on the benzylidene ring, which influences both its physical properties and biological activity.

Data

  • Structural Geometry: The compound exhibits a planar configuration due to the conjugation between the benzylidene and hydrazine moieties.
  • Bond Angles: Typical bond angles in such structures are around 120 degrees due to sp² hybridization at the carbon atoms involved in double bonding.
Chemical Reactions Analysis

Reactions

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide participates in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The presence of nitrogen atoms makes this compound susceptible to nucleophilic attack by electrophiles.
  2. Hydrolysis: In aqueous environments, it may undergo hydrolysis, leading to the formation of corresponding carboxylic acids and hydrazines.
  3. Condensation Reactions: It can react with other carbonyl compounds to form more complex structures through condensation mechanisms.

Technical Details

  • Reaction Conditions: Many of these reactions require acidic or basic conditions to promote reactivity.
  • Catalysts Used: Catalysts such as Lewis acids may enhance reaction rates for certain transformations.
Mechanism of Action

Process

The mechanism of action for 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide primarily relates to its interactions with biological targets:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its ability to form stable complexes with active sites.
  2. Antioxidant Activity: It has been suggested that similar compounds exhibit antioxidant properties by scavenging free radicals.

Data

  • Binding Affinity: Studies indicate that derivatives of this compound can exhibit significant binding affinities towards target proteins, although specific data for this exact compound may require further investigation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's stability may vary with changes in pH; it is advisable to store it under neutral pH conditions.

Relevant Data or Analyses

  • Melting Point: Specific melting point data would need experimental determination but can be expected within a typical range for similar compounds.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into its structural characteristics.
Applications

Scientific Uses

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide has potential applications in various scientific domains:

  1. Pharmaceutical Research: Investigated for its potential role as an anti-cancer agent or enzyme inhibitor.
  2. Agricultural Chemistry: Potential use as a pesticide or herbicide due to its reactive nature against biological targets.
  3. Material Science: Its unique structural properties may allow for incorporation into polymers or other materials for enhanced functionality.
Introduction to Benzylideneaminoguanidine Derivatives in Neurological Research

Historical Context of NMDA Receptor Antagonists in Neuropharmacology

The development of N-methyl-d-aspartate (NMDA) receptor antagonists represents a pivotal effort in addressing neurological disorders rooted in glutamate excitotoxicity. First-generation antagonists like dizocilpine (MK-801) and phencyclidine (PCP) targeted the receptor's ion channel pore non-selectively. While effective preclinically in models of neurodegeneration, ischemia, and neuropathic pain, their clinical utility was limited by severe psychotomimetic side effects, including hallucinations, memory deficits, and motor impairments . These adverse outcomes stemmed from ubiquitous inhibition of NMDA receptors across the central nervous system (CNS), disrupting physiological neurotransmission essential for synaptic plasticity and cognitive function [8].

This limitation catalyzed research into subunit-selective antagonists, particularly those targeting the NR2B subunit. NMDA receptors are heterotetramers composed of two obligatory NR1 subunits and two NR2 subunits (NR2A-D). The NR2B subunit exhibits a distinct expression pattern—enriched in forebrain regions like the cortex, hippocampus, striatum, and spinal cord dorsal horn—making it an attractive target for precision therapeutics [2]. Ifenprodil, identified in the 1990s, became the prototypical NR2B-selective antagonist. Its derivatives, including CP-101,606 (traxoprodil) and Ro25-6981, demonstrated improved tolerability profiles while retaining efficacy in pain and neurodegeneration models [8]. These compounds bind to an allosteric site within the N-terminal domain (NTD) of NR2B, inducing conformational changes that inhibit receptor activation without blocking the ion channel pore [2] [8]. Benzylideneaminoguanidine derivatives emerged as a novel chemotype within this class, designed to optimize interactions with the NR2B allosteric pocket while minimizing off-target effects .

Table 1: Evolution of NMDA Receptor Antagonists

GenerationRepresentative CompoundsMechanismKey Limitations
First-GenerationMK-801, PCP, KetaminePore channel blockadePsychotomimetic effects, cognitive impairment
Early NR2B-SelectiveIfenprodil, EliprodilNR2B NTD allosteric inhibitionLow bioavailability, cardiovascular toxicity
Advanced NR2B-SelectiveCP-101,606, Ro25-6981Enhanced NR2B specificityLimited CNS penetration in some derivatives
Benzylideneaminoguanidines2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamideOptimized NR2B allosteric modulationUnder clinical investigation

Role of NR2B-Selective Antagonists in Modulating Excitotoxicity

Excitotoxicity—a process of neuronal death triggered by excessive glutamate release and sustained NMDA receptor activation—is a hallmark of acute and chronic neurological disorders. Overactivation of NMDA receptors leads to pathological Ca²⁺ influx, initiating cascades involving mitochondrial dysfunction, reactive oxygen species (ROS) production, and caspase activation . Crucially, NR2B-containing NMDA receptors contribute disproportionately to excitotoxic damage. Their high calcium permeability, slow deactivation kinetics, and extrasynaptic localization position them as key mediators of neuronal injury in stroke, traumatic brain injury, and neurodegenerative diseases [2].

Synaptic NMDA receptors primarily contain NR2A subunits and activate pro-survival signaling pathways (e.g., CREB phosphorylation). In contrast, extrasynaptic receptors, often enriched in NR2B subunits, dominate excitotoxic responses and inhibit survival pathways [2]. This dichotomy underpins the therapeutic rationale for NR2B selectivity: inhibiting pathological extrasynaptic signaling while sparing physiological synaptic activity. Preclinical evidence confirms that NR2B antagonists reduce neuronal loss in models of:

  • Ischemic stroke: By attenuating Ca²⁺ overload in penumbral regions .
  • Neuropathic pain: Via blockade of NR2B receptors in spinal cord dorsal horn lamina II, which process nociceptive signals [2].
  • Neurodegeneration: By mitigating excitotoxicity in Parkinson’s (substantia nigra), Alzheimer’s (cortex/hippocampus), and Huntington’s diseases (striatum) .

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide exemplifies this targeted approach. Its benzylideneaminoguanidine scaffold allows specific docking into the NR2B allosteric site, disrupting receptor activation without affecting NR2A-dominated synaptic transmission. This selectivity translates to robust neuroprotection in vitro and in vivo with reduced adverse effects compared to pan-NMDA antagonists .

Rationale for Targeting Hydrazinecarboximidamide Derivatives in Drug Discovery

Benzylideneaminoguanidine derivatives integrate critical pharmacophoric elements essential for potent and selective NR2B antagonism. The core structure comprises a guanidine group linked to a benzylidene moiety via a hydrazine bridge. This configuration enables multifaceted interactions with the NR2B-NTD:

  • Ionic Bonding: The protonated guanidinium group forms salt bridges with acidic residues (e.g., Glu236) in the NR2B allosteric pocket [8].
  • Hydrophobic Occupancy: Aromatic substituents on the benzylidene ring occupy hydrophobic subpockets within the NTD, enhancing binding affinity .
  • Conformational Flexibility: The hydrazine linker allows optimal spatial orientation of pharmacophores [9].

Table 2: Structural Features of Benzylideneaminoguanidines Influencing NR2B Affinity

Structural ElementRole in NR2B BindingDesign Strategy
Guanidine GroupForms hydrogen bonds with Glu236 and Asp101Maintain basicity; avoid steric hindrance
Arylidene SubstituentEngages hydrophobic cleft via van der Waals interactionsIntroduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance binding
Hydrazine LinkerProvides flexibility for optimal pharmacophore orientationOptimize length; explore constrained analogs
2,4-Dichloro SubstitutionEnhances lipophilicity and fits subpocket stericsOrtho/para positioning maximizes occupancy

The 2,4-dichloro substitution in 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide exemplifies strategic optimization. Chlorine atoms at these positions:

  • Increase Lipophilicity: Promoting blood-brain barrier (BBB) penetration, a challenge for early NR2B antagonists like ifenprodil [5].
  • Sterically Occlude Off-Target Sites: Reducing affinity for α₁-adrenergic and sigma receptors, which mediate cardiovascular and psychoactive side effects [8].
  • Enhance Metabolic Stability: By deactivating the phenyl ring against oxidative metabolism [9].

Beyond NMDA receptor modulation, the hydrazinecarboximidamide scaffold exhibits versatility in targeting neurology-relevant proteins. Derivatives have been designed as dual AChE/BACE-1 inhibitors for Alzheimer’s disease, leveraging the guanidine group to interact with catalytic aspartates in BACE-1 [3] [5] [9]. This adaptability underscores the scaffold’s utility in multi-target drug discovery for complex CNS disorders.

Properties

Product Name

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

IUPAC Name

2-[(2,4-dichlorophenyl)methylideneamino]guanidine

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

InChI

InChI=1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)

InChI Key

WDPPSRUIMSQVFX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.